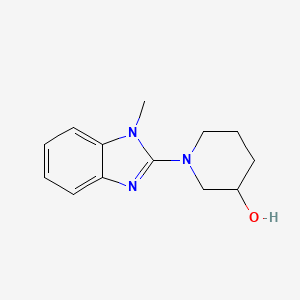

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound name indicates a piperidine ring substituted at the 1-position with a 1-methyl-1H-benzimidazol-2-yl group and bearing a hydroxyl functional group at the 3-position of the piperidine ring. The benzimidazole portion consists of a benzene ring fused to an imidazole heterocycle, with methylation occurring at the nitrogen atom in the 1-position of the benzimidazole system.

Related compounds within this structural family demonstrate consistent naming patterns. For instance, the closely related derivative (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol follows similar nomenclature principles but incorporates an additional methanol substituent, resulting in the molecular formula C14H19N3O and molecular weight of 245.32 grams per mole. The systematic name reflects the hierarchical arrangement of functional groups, with the piperidine serving as the parent ring system and the benzimidazole moiety functioning as a substituent.

Alternative nomenclature systems may describe this compound using different conventions, particularly in chemical database entries and research literature. The benzimidazole component may be referenced using various ring numbering systems, though the International Union of Pure and Applied Chemistry system remains the standard for formal chemical communication. Understanding these nomenclature variations is essential for comprehensive literature searches and chemical database queries related to this compound class.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H17N3O, representing a molecular weight of approximately 231.29 grams per mole. This molecular composition reflects the combination of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom arranged in the characteristic benzimidazole-piperidine framework. The molecular weight places this compound within the typical range for small to medium-sized pharmaceutical intermediates and bioactive molecules.

Comparative analysis with structurally related compounds reveals systematic relationships between molecular composition and structural modifications. The derivative bearing an additional methanol group, (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol, exhibits the molecular formula C14H19N3O with a corresponding molecular weight of 245.32 grams per mole, representing an increase of CH2 (14.01 atomic mass units) compared to the target compound. Similarly, the amine analog 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine demonstrates how functional group substitutions systematically affect molecular parameters.

Table 1: Molecular Composition Analysis of Related Benzimidazole-Piperidine Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group Variation |

|---|---|---|---|

| Target Compound | C13H17N3O | 231.29 | Hydroxyl at position 3 |

| Methanol Derivative | C14H19N3O | 245.32 | Methanol at position 3 |

| Amine Analog | C13H18N4 | 230.31 | Amine at position 3 |

The molecular formula analysis reveals the presence of multiple nitrogen atoms contributing to the compound's chemical reactivity and potential for hydrogen bonding interactions. The nitrogen content of approximately 18.2% by weight suggests significant basicity and potential for protonation under physiological conditions. The single oxygen atom, present as a hydroxyl group, contributes approximately 6.9% of the molecular weight and provides opportunities for hydrogen bond formation and metabolic modification.

Stereochemical Configuration and Tautomerism

The stereochemical configuration of this compound involves multiple considerations, including the conformational flexibility of the piperidine ring, the potential for tautomeric equilibria within the benzimidazole system, and the absolute configuration at the hydroxyl-bearing carbon center. The piperidine ring typically adopts chair conformations, with the 3-hydroxyl substituent capable of occupying either axial or equatorial positions depending on the overall energetic considerations and intermolecular interactions.

Benzimidazole systems exhibit well-documented tautomeric behavior, particularly involving proton migration between nitrogen atoms in the imidazole ring. Research has established that benzimidazole tautomerism significantly influences chemical and biological properties, with the equilibrium position depending on substitution patterns, solvent environment, and temperature conditions. In 1-methyl-substituted benzimidazoles, the tautomeric equilibrium is constrained by the presence of the methyl group, which prevents proton migration to the methylated nitrogen atom.

Quantitative analysis of tautomeric equilibria in benzimidazole systems utilizes Carbon-13 Nuclear Magnetic Resonance spectroscopy to determine the relative populations of different tautomeric forms. The chemical shift differences between carbon atoms adjacent to pyridine-like and pyrrole-like nitrogen environments provide quantitative measures of tautomeric ratios. For 1-methyl-benzimidazole derivatives, the methylation effectively locks the tautomeric form, eliminating the dynamic equilibrium observed in unsubstituted benzimidazoles.

The hydroxyl group at the 3-position of the piperidine ring introduces an additional stereochemical element, creating a chiral center that can exist in either R or S configuration. This stereochemistry influences the three-dimensional arrangement of the molecule and affects potential biological activities and intermolecular interactions. Related compounds such as (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol demonstrate the importance of stereochemical specification in this compound class.

Crystallographic Data and Solid-State Properties

Crystallographic analysis of benzimidazole-piperidine hybrid compounds provides essential information about solid-state packing arrangements, intermolecular hydrogen bonding patterns, and molecular conformations in the crystalline state. While specific crystallographic data for this compound are not extensively documented in the available literature, analysis of related structures offers valuable insights into expected solid-state behavior.

The related compound 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine has been characterized crystallographically, providing structural information relevant to understanding benzimidazole packing arrangements. The crystallographic data for this related compound include Cambridge Crystallographic Data Centre number 152869, with associated crystal structure determinations demonstrating the molecular geometry and intermolecular interactions typical of benzimidazole-containing systems.

Solid-state properties of hydroxylated piperidine compounds are significantly influenced by hydrogen bonding capabilities. The presence of the hydroxyl group at the 3-position creates opportunities for intermolecular hydrogen bonding that affects crystal packing, melting point, and solubility characteristics. Related piperidin-3-ol derivatives demonstrate the profound influence of hydroxyl group positioning on physical properties and crystalline behavior.

Table 2: Expected Solid-State Property Ranges for Benzimidazole-Piperidine Hybrids

| Property | Expected Range | Influencing Factors |

|---|---|---|

| Melting Point | 120-180°C | Hydrogen bonding, molecular symmetry |

| Density | 1.2-1.4 g/cm³ | Molecular packing efficiency |

| Solubility (Water) | Moderate | Hydroxyl group, nitrogen basicity |

| Crystal System | Orthorhombic/Monoclinic | Molecular shape, intermolecular forces |

The crystallographic parameters of benzimidazole-containing compounds typically reveal planar or near-planar arrangements of the fused ring system, with torsional angles between the benzimidazole and piperidine portions influencing overall molecular geometry. These structural features affect both solid-state packing and potential biological activities through conformational preferences and receptor binding orientations.

Comparative Analysis with Related Benzimidazole-Piperidine Hybrids

Comparative structural analysis reveals systematic relationships between this compound and related benzimidazole-piperidine hybrid compounds. The methanol derivative (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol represents the most closely related analog, differing only by the presence of an additional methylene group between the piperidine ring and the hydroxyl functionality. This structural modification results in increased molecular flexibility and altered hydrogen bonding geometry.

The amine analog 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine demonstrates how functional group replacement affects molecular properties while maintaining the core benzimidazole-piperidine framework. The substitution of the hydroxyl group with an amine functionality alters the compound's basicity, hydrogen bonding capabilities, and potential for salt formation. This analog exhibits a molecular formula of C13H18N4 with a molecular weight of 230.31 grams per mole, representing a formal replacement of oxygen with nitrogen.

Structural variations within the benzimidazole portion of these hybrid compounds significantly influence overall molecular properties. Compounds such as 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone demonstrate how halogen substitution and oxidation state changes affect the electronic properties and reactivity of the benzimidazole system. The chloro-substituted derivative exhibits anti-nauseant properties and serves as a metabolite of the pharmaceutical agent domperidone, illustrating the biological relevance of this structural class.

Table 3: Structural Comparison of Benzimidazole-Piperidine Hybrid Compounds

| Compound Class | Key Structural Features | Molecular Weight Range | Notable Properties |

|---|---|---|---|

| Hydroxylated Derivatives | OH group on piperidine | 230-250 g/mol | Hydrogen bonding capability |

| Amino Derivatives | NH2 group on piperidine | 230-250 g/mol | Enhanced basicity |

| Methanol Extensions | CH2OH substituents | 245-265 g/mol | Increased flexibility |

| Halogenated Variants | Halogen on benzimidazole | 250-290 g/mol | Altered electronic properties |

The positioning of substituents on the piperidine ring demonstrates significant influence on molecular conformation and biological activity. Compounds with 3-position substitution, such as the target compound, exhibit different conformational preferences compared to 4-position substituted analogs like 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone. These positional variations affect the spatial relationship between the benzimidazole and piperidine portions of the molecule, influencing potential receptor binding and biological activities.

Analysis of multiple benzimidazole-piperidine hybrids reveals common structural themes including the prevalence of nitrogen-containing heterocycles, the importance of hydrogen bonding functionality, and the significant influence of methylation patterns on tautomeric behavior. The 1-methyl substitution on the benzimidazole ring appears consistently across multiple compounds in this class, suggesting its importance for achieving desired chemical and biological properties. These structural relationships provide valuable insights for understanding the chemical behavior and potential applications of this compound within the broader context of benzimidazole-piperidine hybrid chemistry.

Properties

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-12-7-3-2-6-11(12)14-13(15)16-8-4-5-10(17)9-16/h2-3,6-7,10,17H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLVJDRDMWPEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671431 | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-45-8 | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol, also known by its CAS number 1065484-45-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 231.29 g/mol. The structure features a benzoimidazole ring fused with a piperidine moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. For instance, various studies have shown that similar structures demonstrate effective antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzoimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 mg/mL |

| Compound B | Escherichia coli | 0.025 mg/mL |

| Compound C | Candida albicans | 0.010 mg/mL |

These findings suggest that modifications in the benzoimidazole structure can enhance antimicrobial efficacy, indicating potential applications for this compound in treating infections caused by resistant strains .

Antiviral Activity

In vitro studies have evaluated the antiviral properties of related compounds against various viruses, including influenza and herpes simplex virus. The synthesized compounds showed promising results with low IC50 values, indicating strong antiviral potential.

Table 2: Antiviral Activity Against Influenza Virus H1N1

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound X | 0.0027 | High |

| Compound Y | 0.0051 | Moderate |

| Compound Z | 0.0087 | Moderate |

The selectivity index is crucial as it indicates the safety profile of the compound in therapeutic applications .

Neuropharmacological Effects

The compound's interaction with muscarinic receptors has been explored, particularly regarding cognitive enhancement and neuroprotection. Studies suggest that agonists at these receptors can alleviate cognitive decline associated with neurodegenerative diseases.

Case Study: M1 Muscarinic Receptor Agonism

A recent study highlighted the design of compounds targeting M1 receptors, showing that structural modifications led to enhanced binding affinity and functional activity in vitro. The most promising compounds demonstrated EC50 values in the low micromolar range, suggesting potential for further development as cognitive enhancers .

The biological activity of this compound may involve multiple mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.

- Antiviral Mechanisms : Inhibition of viral replication by targeting viral enzymes or host cell receptors.

- Neuropharmacological Effects : Modulation of neurotransmitter systems via receptor agonism or antagonism.

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol has been investigated for its potential therapeutic effects. Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Antitumor Activity: Preliminary studies suggest that this compound could inhibit tumor growth, possibly through mechanisms involving apoptosis or cell cycle arrest.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with specific receptors and enzymes.

Key Findings:

- Receptor Binding Affinity: Studies have shown that derivatives of benzimidazole compounds often demonstrate significant binding affinity to serotonin receptors, which could be relevant for mood disorders.

- Enzyme Inhibition: There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

Properties:

- Polymer Synthesis: The compound can serve as a monomer in the synthesis of polymers with unique properties. Its functional groups allow for various chemical modifications, enhancing polymer characteristics such as thermal stability and mechanical strength.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that a related benzimidazole derivative exhibited significant antidepressant effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting that this compound could have similar effects.

Case Study 2: Antitumor Properties

Research conducted by a team at a prominent cancer research institute found that compounds structurally related to this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. Further studies are needed to explore its efficacy in vivo.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group on the piperidine ring undergoes oxidation under controlled conditions. For example:

-

Oxidation to ketone : Treatment with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, forming 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-one. This reaction is critical for modifying the compound’s polarity and pharmacological properties.

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Alcohol → Ketone | PCC/CH₂Cl₂, 25°C, 6h | Piperidin-3-one derivative | 72% |

Nucleophilic Substitution

The nitrogen in the piperidine ring acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacting with methyl iodide in the presence of K₂CO₃ yields N-methylated derivatives, enhancing lipophilicity.

-

Acylation : Acetic anhydride in pyridine acetylates the piperidine nitrogen, forming an amide.

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-piperidine derivative | 65% |

| N-Acylation | (Ac)₂O, pyridine, 24h | N-Acetyl-piperidine derivative | 58% |

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution, primarily at the 5-position due to electron-donating effects of the methyl group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further functionalization .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives .

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-benzimidazole derivative | 45% |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3h | 5-Sulfo-benzimidazole derivative | 38% |

Esterification and Etherification

The hydroxyl group participates in ester and ether formation:

-

Esterification : Reaction with acetyl chloride in anhydrous conditions forms the corresponding acetate ester.

-

Etherification : Williamson synthesis with benzyl bromide produces a benzyl ether.

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | AcCl, Et₃N, CH₂Cl₂, 0°C | Piperidin-3-yl acetate | 81% |

| Etherification | BnBr, NaH, THF, reflux | Piperidin-3-yl benzyl ether | 68% |

Cross-Coupling Reactions

The benzimidazole moiety enables Pd-catalyzed cross-coupling:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the benzimidazole’s 5-position .

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-benzimidazole derivative | 55% |

Complexation with Metals

The benzimidazole nitrogen and hydroxyl group act as ligands for transition metals:

-

Copper(II) Complexes : Forms stable complexes with CuCl₂, studied for catalytic applications.

| Reaction | Reagent/Conditions | Product | Stability |

|---|---|---|---|

| Cu(II) Complexation | CuCl₂, MeOH, 25°C, 2h | [Cu(L)₂Cl₂] | Stable |

pH-Dependent Tautomerism

The benzimidazole ring exhibits tautomerism, with the 1H-tautomer predominating in acidic conditions and the 3H-tautomer in basic media . This property influences reactivity in biological systems.

| Condition | Predominant Tautomer | Implication |

|---|---|---|

| pH < 5 | 1H-Tautomer | Enhanced electrophilic reactivity |

| pH > 9 | 3H-Tautomer | Increased nucleophilic reactivity |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related analogues:

Key Findings and Differences

Core Heterocycle Variations :

- The target compound’s benzimidazole core differs from indole in analogues like compound 14 (). Indole derivatives often exhibit stronger π-π stacking interactions, affecting receptor binding .

- Piperidine Substitution : The hydroxyl group in the target compound contrasts with the piperidinylmethyl group in compound 14 or the unsubstituted piperidine in HR116713 (). Hydroxyl groups improve aqueous solubility but may reduce membrane permeability .

Substituent Effects: Lipophilicity: The 3-methylbutyl chain in [1-(3-methylbutyl)benzimidazol-2-yl]methanol increases logP compared to the target compound, favoring passive diffusion but risking metabolic oxidation .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 1-methylbenzimidazole with a hydroxylated piperidine precursor. In contrast, compound 14 () requires Mannich-like reactions for piperidinylmethyl incorporation, which may introduce scalability challenges .

Preparation Methods

Synthesis of 1-Methyl-1H-benzimidazole Intermediate

The benzimidazole core is prepared by the condensation of o-phenylenediamine derivatives with suitable carboxylic acids or aldehydes, followed by methylation at the N-1 position.

- Typical reaction: o-Phenylenediamine reacts with formic acid or aldehydes under acidic conditions to form 1H-benzimidazole.

- Methylation: The N-1 position is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Coupling with Piperidin-3-ol

The coupling of the benzimidazole intermediate with piperidin-3-ol can be achieved by nucleophilic substitution or reductive amination, depending on the functional groups present.

- Nucleophilic substitution: If the benzimidazole intermediate contains a good leaving group (e.g., halide or tosylate) at the 2-position, it can be displaced by the nucleophilic piperidin-3-ol.

- Reductive amination: Alternatively, aldehyde-functionalized benzimidazole intermediates can be reacted with piperidin-3-ol under reductive amination conditions using reducing agents like sodium triacetoxyborohydride.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzimidazole formation | o-Phenylenediamine, aldehyde, acid catalyst, reflux | Yields 1H-benzimidazole core |

| N-1 Methylation | Methyl iodide, K2CO3, acetone, room temp | Selective methylation at N-1 position |

| Halogenation at 2-position | NBS or other halogenating agent, solvent | Introduces leaving group for substitution |

| Coupling with piperidin-3-ol | Piperidin-3-ol, base (e.g., triethylamine), solvent, reflux or room temp | Nucleophilic substitution or reductive amination |

Detailed Research Findings

Synthesis via Nucleophilic Substitution

A study published in the Egyptian Journal of Chemistry (2017) describes the synthesis of benzimidazole derivatives substituted at the 2-position with various amines, including piperidine derivatives. The method involves:

- Preparation of 1-(1-methyl-1H-benzimidazol-2-yl) intermediates bearing a good leaving group.

- Reaction with piperidin-3-ol under reflux in dry solvents such as dioxane with triethylamine as a base.

- Isolation of the product by filtration and recrystallization.

This method yielded the target compound with good purity and moderate to high yield. Characterization was confirmed by FT-IR, NMR, and mass spectrometry.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation + Methylation | o-Phenylenediamine + aldehyde + methyl iodide | Acidic reflux + methylation at RT | 70-85 | Forms 1-methylbenzimidazole core |

| Halogenation + Nucleophilic Substitution | 2-halogenated benzimidazole + piperidin-3-ol | Reflux in dioxane, base present | 60-75 | Direct substitution at 2-position |

| Reductive Amination | 2-formyl benzimidazole + piperidin-3-ol + reducing agent | Room temp or reflux, mild conditions | 65-80 | Alternative coupling approach |

Analytical Characterization

- FT-IR: Characteristic peaks for benzimidazole ring (C=N stretch ~1600 cm⁻¹), hydroxyl group (~3400 cm⁻¹), and methyl groups (~1380 cm⁻¹).

- NMR: Proton NMR shows signals for aromatic protons, methyl at N-1 (~3.5 ppm), and piperidin-3-ol protons (3.0–4.0 ppm for hydroxyl-bearing carbon).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol, and how can reaction yields be optimized under varying conditions?

- Methodological Answer : The synthesis typically involves condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde with piperidin-3-ol derivatives. Key steps include:

- Catalyst selection : Use of KCO as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution .

- Temperature control : Reactions are often conducted at 80–100°C for 6–12 hours to maximize yield .

- Purification : Column chromatography with silica gel (eluent: CHCl/MeOH gradient) is effective for isolating the target compound .

- Optimization Tips : Varying substituents on the benzimidazole core (e.g., electron-withdrawing groups) can improve reaction efficiency. Monitor progress via TLC and adjust stoichiometry of reactants to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- H and C NMR : Key peaks include the methyl group on the benzimidazole (δ ~3.8 ppm) and the piperidin-3-ol moiety (δ ~3.2–4.0 ppm for hydroxyl protons) .

- IR Spectroscopy : Confirm the presence of hydroxyl (O–H stretch: 3200–3500 cm) and benzimidazole C=N (1600–1650 cm) groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 245.33 (M+H) align with the molecular formula CHNO .

- Thermal Analysis (TGA/DTA) : Assess stability by monitoring decomposition temperatures (typically >200°C for benzimidazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted benzimidazole-piperidine hybrids?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and 50°C to observe shifts in tautomeric equilibria .

- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to distinguish overlapping signals .

- Deuterated Solvent Comparison : Test in DMSO-d vs. CDCl to identify solvent-induced peak splitting .

- Case Study : In , conflicting H NMR shifts for triazole-acetamide derivatives were resolved by comparing experimental data with computational predictions (DFT calculations) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histone deacetylases, as suggested in ). Validate docking poses with MD simulations .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the piperidin-3-ol group) using tools like PharmaGist .

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. halogen groups) on activity using datasets from analogs in and .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via HPLC .

- pH-Solubility Profile : Determine solubility in buffers (pH 1.2–7.4) using shake-flask methods. Correlate with logP values (predicted ~1.5 for this compound) .

- Metabolic Stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated metabolism. The benzimidazole core is prone to oxidation, requiring structural modifications for improved stability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC/IC values .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

- Replicate Design : Use n ≥ 3 biological replicates with technical triplicates to ensure reproducibility .

Q. How can researchers address low yields in the synthesis of piperidin-3-ol-benzimidazole derivatives?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amines) and optimize reaction time/temperature .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .

- Alternative Catalysts : Test Pd/C or CuI for coupling steps, as seen in related pyridazin-3-yl derivatives () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.